Welcome to the BenchChem Online Store!
molecular formula C7H6BrF3N2 B038285 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 113170-72-2

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B038285
M. Wt: 255.03 g/mol
InChI Key: OVGAPUVMLZWQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05620979

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962). A mixture of diethyl oxalate (1.15g, 7.91 mmol) and 1,2-diamino-3-bromo-5-trifluoromethylbenzene (200 mg, 0.95 mmol) was heated to reflux under N2 for 2 h. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH (15 mL). This white solid was dried in a drying pistol (0.05 torr, 78° C.) to yield 148.3 mg (60.7%). mp 301-304 (dec). 1H NMR (d6 -DMSO) δ 7.28 (s, 1H, ArH), 7.56 (s, 1H, ArH), 11.7 (br s, 2H, NH). 19F NMR (C6F6 external standard, δ -162.9) δ -57.97 (s). EIHRMS calc. for C9H4BrF3N2O2 307.9408, found 307.9411.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
C9H4BrF3N2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[NH2:11][C:12]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[C:14]([Br:22])[C:13]=1[NH2:23]>>[Br:22][C:14]1[CH:15]=[C:16]([C:18]([F:19])([F:21])[F:20])[CH:17]=[C:12]2[C:13]=1[NH:23][C:2](=[O:4])[C:1](=[O:8])[NH:11]2

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=C(C(=CC(=C1)C(F)(F)F)Br)N
Step Two
Name
C9H4BrF3N2O2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with EtOH (15 mL)
CUSTOM
Type
CUSTOM
Details
This white solid was dried in a drying pistol (0.05 torr, 78° C.)
CUSTOM
Type
CUSTOM
Details
to yield 148.3 mg (60.7%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2NC(C(NC2=CC(=C1)C(F)(F)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.